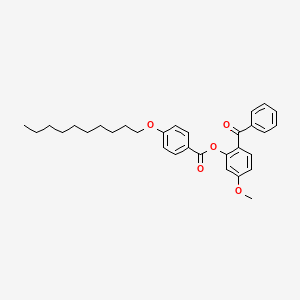
2-Benzoyl-5-methoxyphenyl 4-(decyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-5-methoxyphenyl 4-(decyloxy)benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of benzoyl, methoxyphenyl, and decyloxybenzoate groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-5-methoxyphenyl 4-(decyloxy)benzoate typically involves multiple steps, starting with the preparation of the core benzoyl and methoxyphenyl intermediates. One common method involves the hydrosilylation reaction, where vinyl-terminated monomers and divinyl-terminated cross-linkers are grafted onto a polysiloxane backbone in the presence of a platinum catalyst . Another approach is acrylate polymerization, where both the monomer and cross-linker contain terminal acrylate functional groups, leading to the formation of the elastomer via free radical polymerization .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation or acrylate polymerization processes, optimized for high yield and purity. The choice of method depends on the desired properties of the final product, such as thermal stability, mechanical strength, and mesomorphic properties.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-5-methoxyphenyl 4-(decyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced using suitable reducing agents, resulting in the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
2-Benzoyl-5-methoxyphenyl 4-(decyloxy)benzoate has a wide range of applications in scientific research:
Biology: The compound’s unique structural properties make it a valuable tool in studying molecular interactions and biological pathways.
Industry: It is used in the production of advanced materials with specific mechanical and thermal properties, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-Benzoyl-5-methoxyphenyl 4-(decyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s benzoyl and methoxyphenyl groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Benzoyl-5-methoxyphenyl 4-(decyloxy)benzoate stands out due to its unique combination of benzoyl, methoxyphenyl, and decyloxybenzoate groups. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to form liquid crystal elastomers with tunable properties further enhances its versatility and potential for innovation .
Properties
Molecular Formula |
C31H36O5 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(2-benzoyl-5-methoxyphenyl) 4-decoxybenzoate |
InChI |
InChI=1S/C31H36O5/c1-3-4-5-6-7-8-9-13-22-35-26-18-16-25(17-19-26)31(33)36-29-23-27(34-2)20-21-28(29)30(32)24-14-11-10-12-15-24/h10-12,14-21,23H,3-9,13,22H2,1-2H3 |
InChI Key |
AYBWTSBSHGQGNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)OC)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















